molecular formula C8H3F5O B1646028 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde CAS No. 134099-30-2

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1646028
CAS No.: 134099-30-2
M. Wt: 210.1 g/mol
InChI Key: IVVUVBIECSBSQR-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzaldehyde core. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine sources such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used under controlled conditions .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the reactivity and selectivity of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde exerts its effects is primarily through its interaction with biological targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is unique due to the combined presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVUVBIECSBSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256446
Record name 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134099-30-2
Record name 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134099-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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